(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a piperazine ring, an isoxazole ring, and a tetrahydrobenzo[d]isoxazole ring. Isoxazole rings are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring would likely have a planar structure, while the piperazine ring would adopt a chair conformation .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the isoxazole ring could undergo reactions at the nitrogen and oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the piperazine ring could impart basicity to the compound .
科学的研究の応用
Synthesis and Structural Characterization
Compounds with isoxazole and piperazine units have been synthesized and structurally characterized to explore their biological activity. For example, the synthesis and structural exploration of a novel bioactive heterocycle incorporating isoxazole and piperidine units demonstrated antiproliferative activity. The compound's structure was elucidated using various spectroscopic methods and X-ray diffraction, indicating a stable molecular structure supported by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Biological Activity and Potential Antipsychotic Applications
Conformationally constrained butyrophenones, incorporating elements similar to the target compound, have been evaluated for their affinity towards dopamine and serotonin receptors. These studies aim to develop new antipsychotic medications with reduced side effects. The research demonstrates the compound's potential in modulating neurotransmitter systems, indicative of its utility in treating psychiatric disorders (Raviña et al., 2000).
Antimicrobial Activity
A novel series of derivatives, structurally related to the compound of interest, have been synthesized and screened for antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents, demonstrating moderate to good efficacy against various bacterial strains (Mhaske et al., 2014).
Anticonvulsant and Sodium Channel Blocker Properties
Derivatives featuring structural motifs similar to the target compound have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested in animal models, revealing their potential as sodium channel blockers and anticonvulsant agents, suggesting their application in treating epilepsy (Malik & Khan, 2014).
作用機序
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of Action
Some isoxazole derivatives have been found to be effective as gaba uptake inhibitors .
Pharmacokinetics
Some isoxazole derivatives have been shown to cross the blood-brain barrier .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)17(22)16-14-4-2-3-5-15(14)24-19-16/h10H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFLRLWYPGLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。